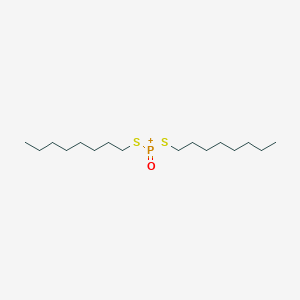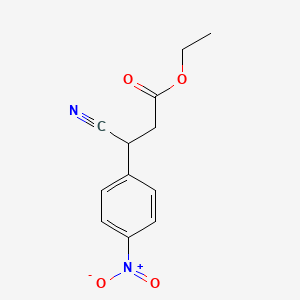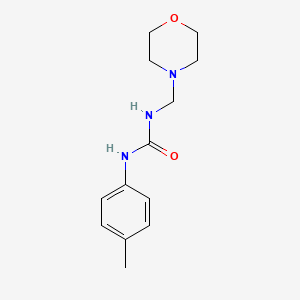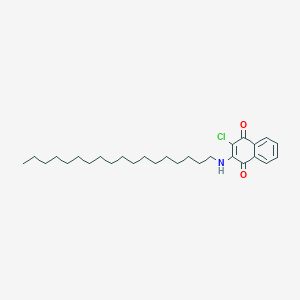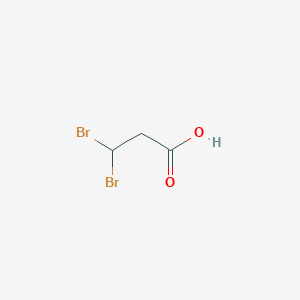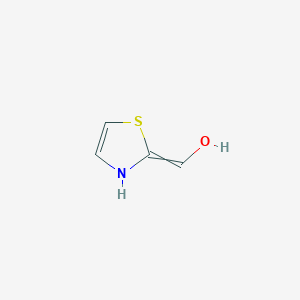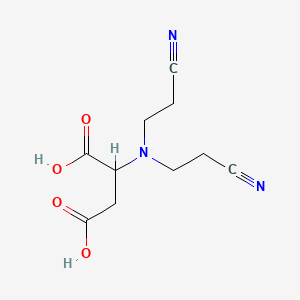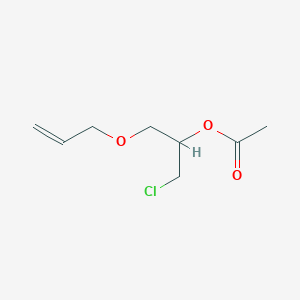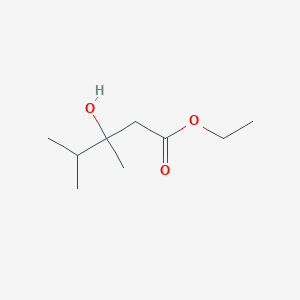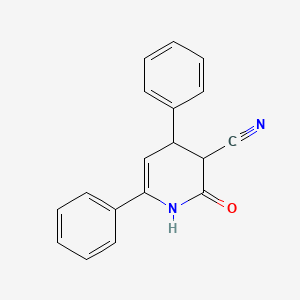![molecular formula C16H4F6O8 B14740724 2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid CAS No. 4841-80-9](/img/structure/B14740724.png)
2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid is a fluorinated aromatic compound It is characterized by the presence of six fluorine atoms and four carboxylic acid groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of hexafluorobenzene as a starting material, which undergoes a series of reactions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid groups. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl compound with different fluorination patterns.
Hexafluorosilicic acid: A fluorinated compound with different structural properties and applications.
Propriétés
Numéro CAS |
4841-80-9 |
|---|---|
Formule moléculaire |
C16H4F6O8 |
Poids moléculaire |
438.19 g/mol |
Nom IUPAC |
4-(3,4-dicarboxy-2,5,6-trifluorophenyl)-3,5,6-trifluorophthalic acid |
InChI |
InChI=1S/C16H4F6O8/c17-7-1(9(19)11(21)5(15(27)28)3(7)13(23)24)2-8(18)4(14(25)26)6(16(29)30)12(22)10(2)20/h(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clé InChI |
DUEXNLBVFZOZLO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)C(=O)O)C(=O)O)F)C2=C(C(=C(C(=C2F)F)C(=O)O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


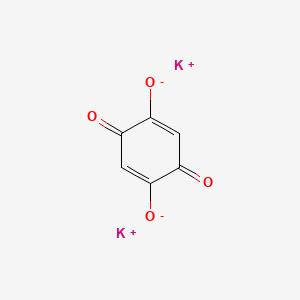
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
